methyl (2S)-2-amino-4,4,5,5-tetradeuterio-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate
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Overview
Description
Nepsilon-(Ethoxycarbonylethyl)-L-lysine Methyl Ester-[d4] (Mixture of Diastereomers) is a specialized compound used in various scientific research fields. This compound is a derivative of L-lysine, an essential amino acid, and is labeled with deuterium ([d4]), making it useful in studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nepsilon-(Ethoxycarbonylethyl)-L-lysine Methyl Ester-[d4] involves several steps. Typically, the process begins with the protection of the amino group of L-lysine, followed by the introduction of the ethoxycarbonylethyl group. The final step involves the esterification of the carboxyl group with methanol, resulting in the formation of the methyl ester. The reaction conditions often include the use of protecting groups, such as Boc (tert-butoxycarbonyl), and reagents like DCC (dicyclohexylcarbodiimide) for coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimized reaction conditions ensures high yield and purity. The process may also include purification steps such as crystallization or chromatography to separate the desired diastereomers.
Chemical Reactions Analysis
Types of Reactions
Nepsilon-(Ethoxycarbonylethyl)-L-lysine Methyl Ester-[d4] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonylethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Nepsilon-(Ethoxycarbonylethyl)-L-lysine Methyl Ester-[d4] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reference standard in analytical chemistry.
Biology: Employed in studies involving protein modification and labeling.
Medicine: Investigated for its potential use in drug development and metabolic studies.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Nepsilon-(Ethoxycarbonylethyl)-L-lysine Methyl Ester-[d4] involves its interaction with specific molecular targets. The compound can be incorporated into proteins or other biomolecules, where it may affect their structure and function. The deuterium labeling allows for precise tracking and analysis of the compound in various biological systems .
Comparison with Similar Compounds
Similar Compounds
Nepsilon-(Ethoxycarbonylethyl)-L-lysine: Similar structure but without deuterium labeling.
Nepsilon-(Carboxyethyl)-L-lysine: Lacks the ethoxy group.
L-lysine Methyl Ester: Basic structure without additional functional groups.
Uniqueness
Nepsilon-(Ethoxycarbonylethyl)-L-lysine Methyl Ester-[d4] is unique due to its deuterium labeling, which provides distinct advantages in isotopic labeling studies. This feature allows for more accurate tracking and analysis in various research applications, making it a valuable tool in scientific investigations.
Properties
Molecular Formula |
C12H24N2O4 |
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Molecular Weight |
264.35 g/mol |
IUPAC Name |
methyl (2S)-2-amino-4,4,5,5-tetradeuterio-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate |
InChI |
InChI=1S/C12H24N2O4/c1-4-18-11(15)9(2)14-8-6-5-7-10(13)12(16)17-3/h9-10,14H,4-8,13H2,1-3H3/t9?,10-/m0/s1/i5D2,6D2 |
InChI Key |
WJTUJLFAVAPQNV-QUKDWPKGSA-N |
Isomeric SMILES |
[2H]C([2H])(C[C@@H](C(=O)OC)N)C([2H])([2H])CNC(C)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(C)NCCCCC(C(=O)OC)N |
Origin of Product |
United States |
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